molecular formula C16H14O4 B14487490 Isophthalic acid, ethyl phenyl ester CAS No. 63663-15-0

Isophthalic acid, ethyl phenyl ester

Cat. No.: B14487490
CAS No.: 63663-15-0
M. Wt: 270.28 g/mol
InChI Key: RJLNSBHHLUAXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isophthalic acid, ethyl phenyl ester (IUPAC name: ethyl phenyl isophthalate) is an aromatic diester derived from isophthalic acid (1,3-benzenedicarboxylic acid). This compound features two ester groups: one ethyl phenyl moiety and another substituent, typically a methyl or aryl group, depending on synthesis pathways. It is structurally characterized by a central benzene ring with carboxylate groups at the 1- and 3-positions, esterified with ethyl phenyl and other functional groups.

Isophthalic acid esters are widely utilized in polymer chemistry, liquid crystal technology, and microbial biomineralization processes. For example, ethyl phenyl derivatives of isophthalic acid have been identified in microbial metabolites that enhance calcium carbonate precipitation in Martian regolith simulants . Additionally, they serve as intermediates in synthesizing bent-core liquid crystals, where the ester linkage direction significantly influences mesophase behavior .

Properties

CAS No.

63663-15-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1-O-ethyl 3-O-phenyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H14O4/c1-2-19-15(17)12-7-6-8-13(11-12)16(18)20-14-9-4-3-5-10-14/h3-11H,2H2,1H3

InChI Key

RJLNSBHHLUAXMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophthalic acid, ethyl phenyl ester can be synthesized through the esterification of isophthalic acid with ethyl phenyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is both slow and reversible, so it is often conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. These compounds react with ethyl phenyl alcohol in the presence of a base to form the ester. This method is advantageous as it often results in higher yields and faster reaction times compared to direct esterification .

Chemical Reactions Analysis

Types of Reactions

Isophthalic acid, ethyl phenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Group Variations

Isophthalic acid esters vary based on substituents attached to the carboxylate groups. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
Isophthalic acid, ethyl phenyl ester Ethyl phenyl, variable group ~274.27 (estimated) Liquid crystals, biomineralization
Isophthalic acid, di(2-methoxyethyl) ester Two 2-methoxyethyl groups 312.30 Antimicrobial metabolites
Isophthalic acid, 2,5-dichlorophenyl ethyl ester 2,5-dichlorophenyl, ethyl 228.14 Polymer additives
Phthalic acid, bis(2-ethylhexyl) ester Two 2-ethylhexyl groups 390.56 Plasticizers in resins
5-Bromo-isophthalic acid dimethyl ester Bromine, two methyl groups 287.08 Dye-sensitized solar cells

Key Observations :

  • Substituent Effects : Halogenated derivatives (e.g., 2,5-dichlorophenyl) enhance thermal stability and are used in high-performance polymers . In contrast, methoxyethyl groups improve solubility in microbial systems .
  • Ester Linkage Direction: Isophthalic acid esters exhibit distinct mesophase behavior in liquid crystals compared to resorcinol-derived analogs due to the 1,3-substitution pattern, which creates a bent molecular geometry .

Thermal and Mesomorphic Properties

  • Thermal Stability: Halogenated isophthalic esters (e.g., 2,5-dichlorophenyl) exhibit higher decomposition temperatures (>300°C) compared to non-halogenated analogs (~250°C) due to stronger C-Cl bonds .
  • Liquid Crystalline Behavior: Bent-core isophthalic esters form smectic phases, whereas resorcinol-based esters favor nematic phases. The 1,3-substitution in isophthalic derivatives reduces molecular symmetry, enabling broader mesophase ranges .

Research Findings and Trends

  • Liquid Crystal Innovation: Isophthalic acid esters are gaining traction in bent-core liquid crystal design due to their tunable mesophases, though resorcinol derivatives remain more common .
  • Sustainability Concerns : Phthalic acid esters face regulatory scrutiny due to endocrine-disrupting properties, driving research into safer isophthalic alternatives .
  • Space Applications : Ethyl phenyl isophthalate derivatives are being tested in extraterrestrial construction materials, leveraging their role in microbial-mediated regolith consolidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.